molecular formula C19H20FN7O2 B2712766 Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate CAS No. 946288-91-1

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate

Cat. No.: B2712766
CAS No.: 946288-91-1
M. Wt: 397.414
InChI Key: ATWGBOPKQRZXAT-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate is a synthetic small molecule featuring a pteridine core substituted with a 4-fluorophenylamino group at position 4 and a piperazine ring linked via position 2. The ethyl carboxylate group at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[4-(4-fluoroanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWGBOPKQRZXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is formed through cyclization reactions involving diamine derivatives and sulfonium salts.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Pteridine vs. Pyridazine/Pyrimidine Derivatives

Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate
  • Structure : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent.
  • Molecular Weight : 407.478 g/mol (C₂₁H₂₅N₇O₂) .
Pyridazinone Derivatives
  • Example: Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ().
  • Core Structure: Pyridazinone replaces pteridine, reducing aromatic π-system complexity.
  • Activity : Such derivatives are often explored for CNS targets due to piperazine’s affinity for neurotransmitter receptors .

Piperazine Substituent Variations

Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
  • Structure : Incorporates a pyrrolidinedione ring instead of pteridine.
  • Molecular Weight : 349.36 g/mol (C₁₇H₂₀FN₃O₄) .
  • Functional Impact: The dioxopyrrolidinone group introduces hydrogen-bonding sites, which may enhance interactions with enzymatic active sites.
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate
  • Structure : Features a difluorobenzoyl group directly attached to piperazine.
  • Molecular Weight : 310.29 g/mol (C₁₄H₁₆F₂N₂O₃) .
1-(4-Fluorobenzyl)piperazine Derivatives
  • Application : Used as tyrosine kinase inhibitors ().
  • Comparison : The benzyl group in these compounds allows for π-π stacking with kinase ATP-binding pockets, whereas the pteridine core in the target compound may engage in similar interactions but with distinct steric effects .
Serotonin Receptor Antagonists (e.g., p-MPPF)
  • Structure : 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine ().
  • Activity: Antagonizes 5-HT₁ₐ receptors with nanomolar potency. The fluorophenyl group in such compounds is critical for receptor subtype selectivity .

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Biological Activity Reference
Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate Pteridine 4-Fluorophenylamino, piperazine ~396 (estimated) Hypothetical kinase inhibition
Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate Pteridine 2,4-Dimethylphenylamino 407.478 Not reported
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Pyrrolidinedione 4-Fluorophenyl 349.36 Unknown
1-(4-Fluorobenzyl)piperazine derivatives Piperazine 4-Fluorobenzyl ~280–350 Tyrosine kinase inhibitors
p-MPPF (5-HT₁ₐ antagonist) Piperazine p-Fluorobenzamido 429.45 5-HT₁ₐ antagonism (ID₅₀: 3 mg/kg)

Biological Activity

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C14_{14}H17_{17}F1_{1}N4_{4}O2_{2}
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)N1CCC(CC1)NC1=NC=CC(C)=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in neurotransmitter metabolism. Specifically, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is critical in the degradation of neurotransmitters such as serotonin and dopamine.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on MAO-A and MAO-B:

CompoundTarget EnzymeIC50_{50} Value (µM)Selectivity Index
This compoundMAO-B0.013High
Other derivativesMAO-A1.57 - 4.19Moderate

These results indicate that the compound is a potent inhibitor of MAO-B, which is particularly relevant for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. By reducing oxidative stress in neuronal cells, it may help mitigate neurodegeneration associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8. This suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function, attributed to its MAO-B inhibitory activity and antioxidant properties.
  • Cytotoxicity Assessment : A cytotoxicity study using L929 fibroblast cells showed that the compound exhibited low toxicity at therapeutic doses, making it a promising candidate for further development.
  • Molecular Docking Studies : Computational analyses revealed favorable binding interactions between the compound and the active sites of MAO enzymes, supporting its role as a selective inhibitor.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution of the pteridine core followed by piperazine coupling. Key steps include:

  • Fluorophenylamino-pteridinyl intermediate formation : Achieved via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
  • Piperazine ring functionalization : Ethyl chloroformate is used to introduce the carboxylate group under basic conditions (e.g., triethylamine in THF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are standard . Characterization relies on ¹H/¹³C NMR for regiochemical confirmation and LC/MS for purity assessment .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : Aromatic protons (δ 7.2–8.5 ppm) confirm fluorophenyl and pteridine moieties, while piperazine protons appear as broad singlets (δ 3.0–3.8 ppm) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for piperazine derivatives) .
  • pH stability : Incubation in buffers (pH 1–13) followed by HPLC analysis quantifies degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency for pteridine functionalization .
  • Temperature control : Stepwise heating (40°C → 70°C) minimizes side reactions during thiazole-thioamide formation .

Q. What strategies resolve contradictions in ¹H NMR data for piperazine protons?

  • Variable Temperature NMR : Dynamic rotational barriers in the piperazine ring cause signal broadening at room temperature; cooling to 0°C resolves splitting .
  • COSY/NOESY : Correlates coupling between piperazine and adjacent carbonyl groups to confirm conformational rigidity .

Q. How can computational modeling predict the compound’s biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding affinities to kinase domains (e.g., EGFR, VEGFR) based on pteridine’s planar structure .
  • Pharmacophore mapping : Matches the fluorophenyl-piperazine motif to known GPCR ligands (e.g., serotonin receptors) .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Kinase-Glo Luminescent Assay : Measures ATP depletion in recombinant kinase systems (IC₅₀ determination) .
  • Western Blotting : Quantifies phosphorylation inhibition of downstream targets (e.g., ERK1/2 in cancer cell lines) .

Q. How do structural analogs inform SAR studies?

Comparative analysis with analogs like Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate reveals:

  • Thiazole vs. pteridine cores : Thiazole derivatives show higher metabolic stability but lower kinase selectivity .
  • Fluorophenyl positioning : Para-substitution enhances target affinity compared to ortho/meta isomers .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Refines docking models by accounting for solvent effects and protein flexibility .
  • Off-target screening : Broad-spectrum profiling (e.g., Eurofins Panlabs) identifies unintended interactions with ion channels or transporters .

Q. What analytical workflows validate purity in complex reaction mixtures?

  • HPLC-DAD/ELSD : Dual detection (UV + evaporative light scattering) quantifies non-chromophoric impurities .
  • 2D LC/MS : Combines ion mobility separation with high-resolution mass spectrometry for isobaric contaminant resolution .

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